

VH 032 amide-alkylC5-azide chemical structure and properties

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Compound of Interest

Compound Name: VH 032 amide-alkylC5-azide

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An In-depth Technical Guide to VH 032 amidealkylC5-azide

For researchers, scientists, and professionals in the field of drug development, particularly those focused on targeted protein degradation, **VH 032 amide-alkyIC5-azide** represents a critical chemical tool. This functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates the high-affinity VH 032 core, a flexible alkyIC5 linker, and a terminal azide group, rendering it ready for conjugation to a target protein ligand. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

VH 032 amide-alkylC5-azide is a derivative of VH 032, a well-characterized inhibitor of the VHL-HIF-1 α interaction.[1][2] The addition of the amide-alkylC5-azide linker provides a reactive handle for covalent attachment to other molecules, typically through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry").

Below is a summary of its key chemical and physical properties:



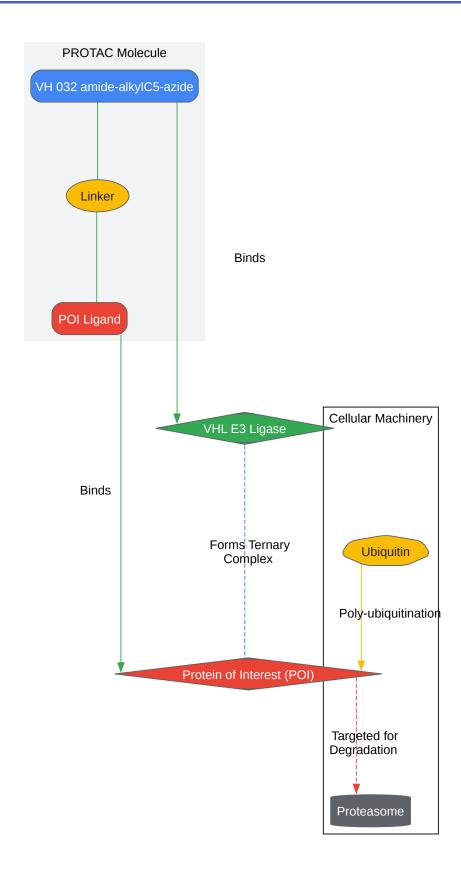
Property	Value	Reference
Molecular Formula	C28H39N7O4S	
Molecular Weight	569.73 g/mol	
CAS Number	2821804-11-7	
Appearance	Solid	[3]
Purity	≥95% (as determined by HPLC)	
Storage Conditions	Store at -20°C	
Solubility	Intended for use in onward chemistry; soluble in suitable organic solvents like DMSO.	[1]

Mechanism of Action and Application in PROTACs

The core function of VH 032 and its derivatives is to bind to the VHL E3 ligase.[4] In its natural role, VHL is the substrate recognition component of the an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor (HIF- 1α) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions.[2][5]

VH 032 mimics the hydroxylated proline residue of HIF-1 α , thereby competitively inhibiting the VHL:HIF-1 α protein-protein interaction.[1][2] When incorporated into a PROTAC, the VH 032 moiety serves to recruit the VHL E3 ligase complex to a specific protein of interest (POI), which is bound by the other ligand on the PROTAC molecule. This induced proximity triggers the poly-ubiquitination of the POI, marking it for degradation by the cell's proteasome.





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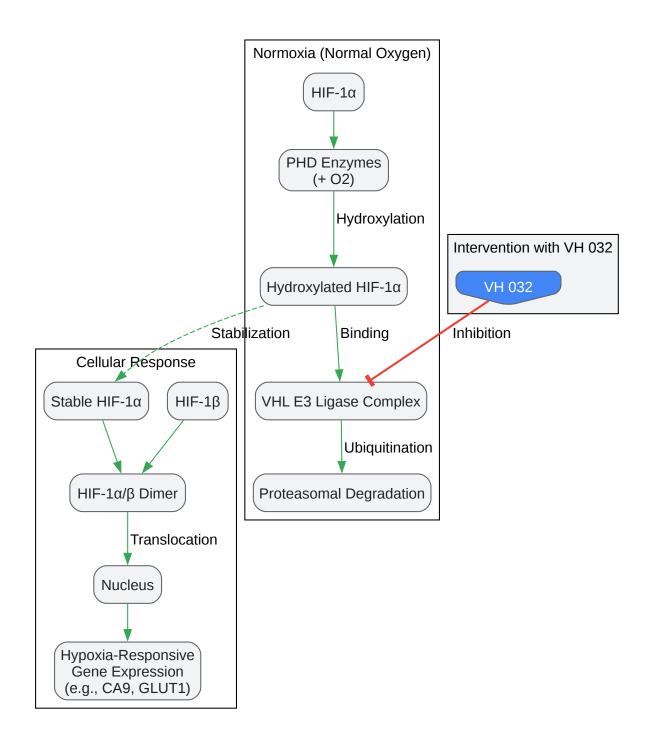
PROTAC-mediated protein degradation workflow.



Involvement in the VHL/HIF-1α Signaling Pathway

By binding to VHL and preventing its interaction with HIF-1 α , VH 032 effectively stabilizes HIF-1 α levels, even in the presence of normal oxygen.[4] This leads to the dimerization of HIF-1 α with HIF-1 β , translocation to the nucleus, and subsequent activation of hypoxia-responsive genes, such as CA9, GLUT1, and PHD2.[1] This mechanism makes VHL inhibitors like VH 032 valuable tools for studying the cellular response to hypoxia.





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VH 032 inhibits the VHL/HIF-1 α pathway.



Quantitative Data

The binding affinity of the parent compound, VH 032, to the VHL E3 ligase has been quantitatively determined. This affinity is crucial for its effectiveness in recruiting VHL for PROTAC-mediated degradation.

Compound	Target	Method	Value (Kd)	Reference
VH 032	VHL E3 Ligase	-	185 nM	[1][4]
BODIPY FL VH 032 (Probe)	VCB Complex*	TR-FRET	3.01 nM	[6]

^{*}VCB Complex refers to the VHL-ElonginC-ElonginB protein complex.

Experimental Protocols Synthesis of VH 032 Precursor (VH 032 Amine)

The synthesis of **VH 032 amide-alkylC5-azide** begins with the synthesis of its amine precursor. A multi-gram scale, column-free process has been developed, making this key building block more accessible for PROTAC library construction.[7] The general retro-synthetic analysis reveals four main building blocks.[7]

Retrosynthesis Overview: The synthesis generally involves the convergent assembly of four key fragments:

- Leucine derivative (Fragment A)
- Hydroxyproline derivative (Fragment B)
- Benzyl amine derivative (Fragment C)
- Methylthiazole moiety (Fragment D)

Key Synthetic Steps (Simplified):

 Preparation of (4-(4-methylthiazol-5-yl)phenyl)methanamine: Fragments C and D are coupled. This can be achieved via methods like palladium-catalyzed decarboxylation C-N



coupling, though optimized routes are preferred to avoid harsh conditions and improve yields.[7]

- Peptide Couplings: The leucine and hydroxyproline fragments are sequentially coupled using standard peptide coupling reagents (e.g., HATU, COMU).
- Final Assembly: The coupled A-B fragment is then joined with the C-D fragment to form the core structure of VH 032 amine.
- Functionalization: To obtain VH 032 amide-alkylC5-azide, the resulting VH 032 amine is acylated with a linker containing a terminal azide group, such as 6-azidohexanoic acid, using standard amide bond formation conditions.

Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay

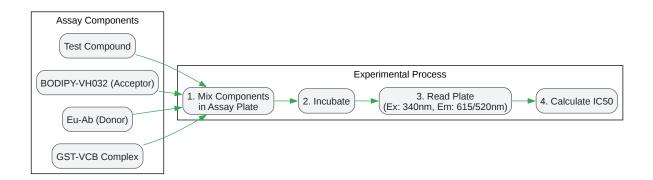
A highly sensitive TR-FRET assay has been developed to identify and characterize VHL ligands. This assay uses a fluorescent probe, BODIPY FL VH 032, which has a high affinity for the VCB complex.[6]

Methodology:

- Reagents:
 - GST-tagged VCB protein complex.
 - Europium-labeled anti-GST antibody (donor fluorophore).
 - BODIPY FL VH 032 (acceptor fluorophore).
 - Test compounds (e.g., VH 032 amide-alkylC5-azide).
- Procedure:
 - The VCB complex, anti-GST antibody, and BODIPY FL VH 032 probe are incubated together in an assay buffer.



- Binding of the antibody to the GST-tagged VCB and the probe to VHL brings the europium donor and BODIPY acceptor into close proximity, allowing for FRET to occur.
- Test compounds are added in various concentrations to compete with the BODIPY FL VH
 032 probe for binding to VHL.
- Data Acquisition:
 - The plate is excited at 340 nm.
 - Emission is measured at both 615 nm (europium) and 520 nm (BODIPY FL).
 - The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission.
- Analysis:
 - The decrease in the TR-FRET signal with increasing concentrations of the test compound is used to calculate the IC₅₀ value, which reflects the binding affinity of the test compound.



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TR-FRET assay workflow for VHL ligand characterization.

In conclusion, **VH 032 amide-alkyIC5-azide** is a potent and versatile chemical tool, indispensable for the modern drug discovery paradigm of targeted protein degradation. Its well-defined mechanism of action and the availability of robust characterization assays enable researchers to efficiently design and synthesize novel PROTACs for a wide range of therapeutic targets.

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